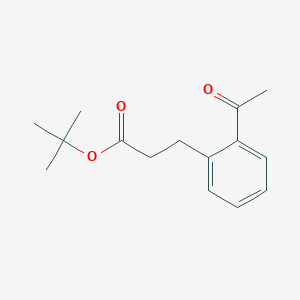
tert-Butyl 3-(2-acetylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-acetylphenyl)propanoate: is an organic compound with the molecular formula C15H20O3. It is an ester derived from the reaction between tert-butyl alcohol and 3-(2-acetylphenyl)propanoic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-acetylphenyl)propanoate typically involves the esterification of 3-(2-acetylphenyl)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction while minimizing by-product formation.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-acetylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 3-(2-acetylphenyl)propanoic acid.
Reduction: Formation of 3-(2-hydroxyphenyl)propanoate.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Chemistry: tert-Butyl 3-(2-acetylphenyl)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions, providing insights into metabolic pathways involving esters.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as prodrugs that release active pharmaceutical ingredients upon hydrolysis in the body.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism by which tert-Butyl 3-(2-acetylphenyl)propanoate exerts its effects involves the interaction of its ester group with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The molecular pathways involved include ester hydrolysis catalyzed by esterases and subsequent metabolic transformations.
Comparison with Similar Compounds
- tert-Butyl 3-(2-hydroxyethoxy)propanoate
- tert-Butyl 3-(2-cyanoethoxy)propanoate
- tert-Butyl 3-(2-aminoethoxy)propanoate
Uniqueness: tert-Butyl 3-(2-acetylphenyl)propanoate is unique due to the presence of the acetylphenyl group, which imparts distinct chemical properties and reactivity compared to other similar esters. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for targeted applications.
Properties
CAS No. |
820963-22-2 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl 3-(2-acetylphenyl)propanoate |
InChI |
InChI=1S/C15H20O3/c1-11(16)13-8-6-5-7-12(13)9-10-14(17)18-15(2,3)4/h5-8H,9-10H2,1-4H3 |
InChI Key |
MYLINLFWRHWKGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


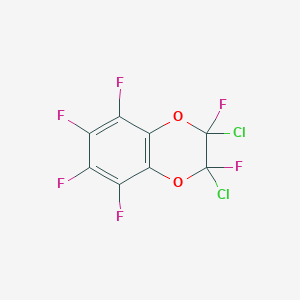
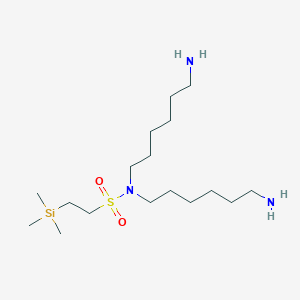
![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)](/img/structure/B12531678.png)
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)
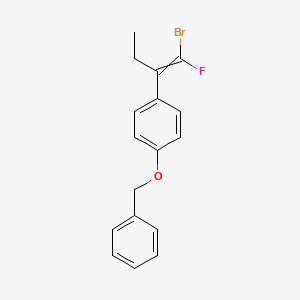
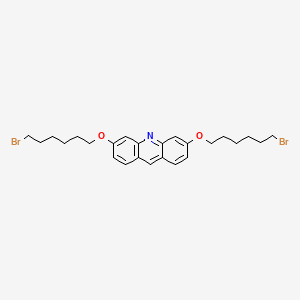
![6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12531692.png)
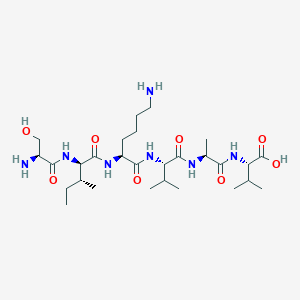
![N-Butyl-N-[2-(butylamino)ethyl]methanethioamide](/img/structure/B12531699.png)
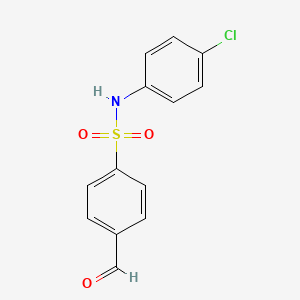

![5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12531710.png)
